(6R,7R)-7-(2-(2-(Aminomethyl)phenyl)acetamido)-8-oxo-3-(((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid
CAS No.: 52786-87-5
Cat. No.: VC1651090
Molecular Formula: C21H21N5O5S2
Molecular Weight: 487.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 52786-87-5 |
|---|---|
| Molecular Formula | C21H21N5O5S2 |
| Molecular Weight | 487.6 g/mol |
| IUPAC Name | (6R,7R)-7-[[2-[2-(aminomethyl)phenyl]acetyl]amino]-8-oxo-3-[(6-oxo-1H-pyridazin-3-yl)sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
| Standard InChI | InChI=1S/C21H21N5O5S2/c22-8-12-4-2-1-3-11(12)7-15(28)23-17-19(29)26-18(21(30)31)13(10-33-20(17)26)9-32-16-6-5-14(27)24-25-16/h1-6,17,20H,7-10,22H2,(H,23,28)(H,24,27)(H,30,31)/t17-,20-/m1/s1 |
| Standard InChI Key | QZKZPFZWBZGQKC-YLJYHZDGSA-N |
| Isomeric SMILES | C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4 |
| SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4 |
| Canonical SMILES | C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4 |
Introduction
Structural Characteristics
Core Structure
The compound features the characteristic bicyclic structure of cephalosporins, consisting of:
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A β-lactam ring (four-membered) fused to a six-membered dihydrothiazine ring
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A 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure
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The specific (6R,7R) stereochemistry, which is critical for its antibacterial activity
Key Substituents
The molecule contains several key functional groups:
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A (2-(aminomethyl)phenyl)acetamido substituent at position 7
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A ((6-oxo-1,6-dihydropyridazin-3-yl)thio)methyl group at position 3
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A carboxylic acid moiety at position 2
The structure can be represented by the following SMILES notation:
C1C(=C(N2C@HC@@HNC(=O)CC3=CC=CC=C3CN)C(=O)O)CSC4=NNC(=O)C=C4
Chemical Properties
Physical and Chemical Properties
Structural Representation
The compound contains multiple functional groups that contribute to its complex three-dimensional structure:
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The aminomethyl group on the phenyl ring provides a basic center
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The dihydropyridazinone contributes hydrogen bond donors and acceptors
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The carboxylic acid moiety provides acidic properties
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The β-lactam ring is strained and susceptible to nucleophilic attack
Mechanism of Action
General Cephalosporin Mechanism
Like other cephalosporins, this compound likely exhibits its antimicrobial activity through inhibition of bacterial cell wall synthesis. The mechanism involves:
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Selective and irreversible binding to transpeptidases, also known as penicillin-binding proteins (PBPs)
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Inhibition of the cross-linking of peptidoglycan polymers that form the bacterial cell wall
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The β-lactam ring mimics the D-alanyl-D-alanine moiety that is the natural substrate for these enzymes
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Disruption of cell wall integrity leading to osmotic instability and eventual cell lysis
Specific Features Affecting Activity
The compound's unique structural elements likely influence its antimicrobial spectrum and potency:
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The (6R,7R) stereochemistry is essential for appropriate binding to target PBPs
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The aminomethylphenylacetamido side chain at position 7 may enhance penetration through bacterial outer membranes
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The dihydropyridazinylthio substituent at position 3 potentially provides additional interaction points with target proteins or secondary targets
Biological Activities
Antimicrobial Spectrum
Based on its cephalosporin structure and the specific substitution pattern, this compound likely exhibits:
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Activity against gram-positive bacteria, potentially including Staphylococcus and Streptococcus species
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Enhanced activity against gram-negative bacteria compared to first-generation cephalosporins
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Potential activity against some resistant strains due to its unique structural features
Additional Biological Activities
The presence of the dihydropyridazinylthio moiety may confer additional biological properties based on research on related compounds:
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Pyridazine derivatives have demonstrated antibacterial, antifungal, antituberculosis, antinociceptive, anthelmintic, and antidiabetic activities
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Thiopyridazine analogs have shown activity against various pathogens including S. aureus, B. subtilis, P. aurignosa, E. coli, C. albicans, and A. niger
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Some pyridazine-containing compounds exhibit anticancer properties, showing cytotoxicity against cell lines such as MCF7 (breast carcinoma), HEPG2 (hepatocellular carcinoma), and HCT 116 (colon carcinoma)
Research Findings
Structure-Activity Relationships
While specific data on the exact compound is limited, research on related structures provides insights into potential structure-activity relationships:
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The aminomethyl group on the phenyl ring may improve water solubility and contribute to binding affinity
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The dihydropyridazinylthio moiety at position 3 may enhance stability against certain β-lactamases
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The specific stereochemistry (6R,7R) is crucial for proper interaction with target PBPs
Comparative Efficacy
| Bacterial Strain | Expected Activity Level | Comparison to Standard Cephalosporins |
|---|---|---|
| Gram-positive cocci | Moderate to high | Potentially comparable to early-generation cephalosporins |
| Gram-negative bacilli | Moderate to high | Likely enhanced compared to first-generation cephalosporins |
| Pseudomonas species | Low to moderate | May have activity depending on specific substituent effects |
| Anaerobes | Variable | Dependent on specific bacterial species and resistance patterns |
Comparison with Related Compounds
Comparison with Standard Cephalosporins
Synthesis Approaches
The synthesis of this complex molecule likely follows pathways similar to those used for other cephalosporins, potentially involving:
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Modification of a cephalosporin core through selective functionalization
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Introduction of the dihydropyridazinylthio group at position 3 through nucleophilic substitution
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Coupling of the aminomethylphenylacetic acid to position 7 using activated intermediates such as acid chlorides or mixed anhydrides
The specific synthetic route may involve protection/deprotection strategies to manage the multiple reactive functional groups present in the molecule.
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